molecular formula C20H23BFNO4 B599283 Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1218791-13-9

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B599283
M. Wt: 371.215
InChI Key: XPCYDSDRORRCFT-UHFFFAOYSA-N
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Description

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C20H23BFNO4 . It has a molecular weight of 371.2 g/mol . This compound is also known by other names such as 4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester, and benzyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .


Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.2 g/mol . It has one hydrogen bond donor .

Scientific Research Applications

Organic Synthesis and Drug Development

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate represents a specific category of compounds with broad implications in scientific research, particularly in the fields of organic synthesis and drug development. The compound is a derivative of benzoxaboroles, which are known for their versatility in chemistry due to their structural features and reactivity. Benzoxaboroles, including derivatives like this compound, have been extensively studied for their applications as building blocks in organic synthesis, protective groups, and as scaffolds in the development of new therapeutic agents. These compounds exhibit a range of biological activities and are being explored in clinical trials for various medical conditions. Their unique binding properties to hydroxyl-containing compounds also make them suitable as molecular receptors for sugars and glycoconjugates, highlighting their potential in biochemical and medical research. Furthermore, the electron-deficient nature of the boron atom in benzoxaboroles contributes to their mechanism of action in inhibiting essential enzymes in pathogenic organisms, offering a pathway to new anti-infective agents. This has led to the development of benzoxaborole derivatives for treating diseases caused by bacteria, fungi, protozoans, and viruses, as well as for managing inflammation (Adamczyk-Woźniak, et al., 2009); (Nocentini, et al., 2018).

Materials Science and Polymer Research

The application of benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate extends beyond medicinal chemistry into materials science, particularly in the development of novel polymers and optoelectronic materials. Research has demonstrated the utility of benzoxaborole derivatives in enhancing the properties of plastic scintillators, which are materials that fluoresce in response to ionizing radiation. These advancements contribute to the improvement of radiation detection technology, critical for both medical diagnostics and nuclear safety monitoring. The incorporation of benzoxaborole and similar compounds into polymers can lead to materials with better performance characteristics, such as increased scintillation efficiency, optical transparency, and stability under thermal, light, and radiation exposure. These developments underscore the potential of benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and related compounds in creating advanced materials for a wide range of scientific and industrial applications (Salimgareeva, et al., 2005).

Future Directions

Boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions could involve exploring more applications of this compound in these areas.

properties

IUPAC Name

benzyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)16-11-10-15(12-17(16)22)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCYDSDRORRCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674158
Record name Benzyl [3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

1218791-13-9
Record name Benzyl [3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cbz-Amino)-2-fluorophenylboronic acid
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